N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
CAS No.: 131699-72-4
Cat. No.: VC3036476
Molecular Formula: C14H17N5O2
Molecular Weight: 287.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131699-72-4 |
---|---|
Molecular Formula | C14H17N5O2 |
Molecular Weight | 287.32 g/mol |
IUPAC Name | 1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine |
Standard InChI | InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20) |
Standard InChI Key | RIAVPHCURYOCRM-UHFFFAOYSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N |
SMILES | CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N |
Canonical SMILES | CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features a guanidine linker connecting a 4-ethoxyphenyl group and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety. This structure places the compound within the broader family of substituted guanidines and functionalized pyrimidine derivatives. The compound contains several important functional groups including the guanidine moiety, a dihydropyrimidinone ring, and an ethoxy-substituted phenyl group.
Based on structural analysis of similar compounds, we can predict the following properties for N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine:
Property | Predicted Value | Basis for Prediction |
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Molecular Formula | C₁₄H₁₇N₅O₂ | Based on structural analysis |
Molecular Weight | 287.32 g/mol | Calculated from molecular formula |
Appearance | White to off-white solid | Typical for similar compounds |
Solubility | Partially soluble in DMSO and other polar solvents | Based on similar guanidine derivatives |
Hydrogen Bond Acceptors | 5 | Based on structure analysis |
Hydrogen Bond Donors | 3-4 | Based on structure analysis |
Comparative Analysis with Structural Analogs
The target compound shares significant structural similarities with two documented compounds in the literature. The first analog, N''-(4-ethoxyphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine, differs only in the substituent at position 6 of the pyrimidine ring (methoxymethyl group instead of methyl) . The second analog, N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, differs only in the para-substituent on the phenyl ring (methoxy instead of ethoxy) .
Table 2: Comparison of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine with Structural Analogs
Spectroscopic Properties and Characterization
Predicted Spectroscopic Features
Based on the analysis of structurally similar compounds, we can predict the following spectroscopic features for N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine:
Infrared Spectroscopy
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would likely display characteristic IR absorption bands including:
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N-H stretching: 3100-3300 cm⁻¹
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C=O stretching: 1620-1640 cm⁻¹
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C=N stretching: 1580-1650 cm⁻¹
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C=C aromatic stretching: 1450-1520 cm⁻¹
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C-H stretching: 2800-2950 cm⁻¹
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C-O-C stretching (ethoxy group): 1050-1250 cm⁻¹
These predictions are based on the IR spectroscopic data available for similar pyrimidine derivatives, particularly those containing 4-oxo-1,4-dihydropyrimidine motifs .
Nuclear Magnetic Resonance Spectroscopy
Predicted ¹H NMR signals would include:
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NH protons of guanidine and pyrimidine: 8.0-12.5 ppm (broad singlets)
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Aromatic protons: 6.8-7.6 ppm (two doublets, AA'BB' system)
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Methyl group at position 6: 2.0-2.5 ppm (singlet)
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Ethoxy CH₂: 3.9-4.1 ppm (quartet)
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Ethoxy CH₃: 1.2-1.4 ppm (triplet)
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Pyrimidine C5-H: 5.5-6.0 ppm (singlet)
These predictions are based on the NMR data available for the related compounds and general NMR principles for similar functional groups .
Synthesis and Preparation Methods
Guanidinylation of 2-chloro-6-methyl-4-oxo-1,4-dihydropyrimidine
This approach would involve the reaction of 2-chloro-6-methyl-4-oxo-1,4-dihydropyrimidine with N-(4-ethoxyphenyl)guanidine under basic conditions. The reaction typically proceeds through nucleophilic aromatic substitution of the chloride by the guanidine nitrogen.
Multicomponent Synthesis Approach
An alternative approach might involve a modified Biginelli-type multicomponent reaction, which has been reported for similar pyrimidine derivatives . This would involve the condensation of:
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4-ethoxyphenylguanidine
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Acetoacetate derivative
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A suitable carbonyl compound
Raw Materials and Reagents
The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would likely require the following starting materials:
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4-Ethoxyphenylamine or 4-ethoxyphenyl isothiocyanate
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Guanidine or a guanidinylating agent
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6-Methyl-4-oxo-1,4-dihydropyrimidine derivative or precursors
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Appropriate solvents (DMF, DMSO, alcohols)
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Bases (K₂CO₃, NaH, or tertiary amines)
The specific reagents would depend on the selected synthetic route and reaction conditions.
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Biological Activity and Potential Applications
Predicted Biological Properties
Based on the structural features of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine and the known activities of related compounds, several potential biological activities can be anticipated:
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Enzyme Inhibition: The guanidine moiety combined with the dihydropyrimidinone scaffold could potentially interact with various enzymes through hydrogen bonding and ionic interactions. Similar compounds have shown enzyme inhibitory properties.
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Receptor Binding: The compound contains both hydrogen bond donors and acceptors in a specific spatial arrangement, which might enable binding to certain receptors or proteins.
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Anti-inflammatory Activity: Several pyrimidine derivatives with similar structural features have demonstrated anti-inflammatory properties in preclinical studies.
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Antimicrobial Potential: Guanidine derivatives and certain pyrimidine compounds have shown antimicrobial activities against various pathogens.
The compound's biological activity would need to be experimentally verified through appropriate assays and screening procedures.
Structure-Activity Relationships
The analysis of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine in the context of related compounds allows for some preliminary structure-activity relationship observations:
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The guanidine linker likely plays a critical role in any biological activity, as it can form multiple hydrogen bonds and has a positive charge at physiological pH.
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The ethoxy substituent on the phenyl ring may influence lipophilicity and membrane permeability, potentially affecting cellular uptake compared to the methoxy-substituted analog .
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The 6-methyl group on the pyrimidine ring might impact receptor binding specificity compared to compounds with larger substituents at this position, such as the methoxymethyl group in the related compound .
Supplier | Country | Custom Synthesis Capability |
---|---|---|
Amadis Chemical Company Limited | China | Yes |
Combi-Blocks Inc. | United States | Yes |
Matrix Scientific | United States | Yes |
Fluorochem Ltd | United Kingdom | Yes |
Interbioscreen Ltd. | Finland | Yes |
This information is derived from suppliers listed for the related compound N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine .
Analytical Methods and Characterization Techniques
Chromatographic Analysis
For the analysis and characterization of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, the following chromatographic techniques would be suitable:
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High-Performance Liquid Chromatography (HPLC): Likely using reversed-phase columns with UV detection, similar to methods used for related pyrimidine derivatives.
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Thin-Layer Chromatography (TLC): Using appropriate solvent systems for monitoring reaction progress during synthesis.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and structural identification, as evidenced by the use of this technique for similar compounds .
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